N'-Desmethyl Amonafide-d5

Description

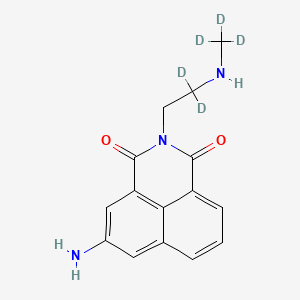

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[2,2-dideuterio-2-(trideuteriomethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLYCGLQHZUVQZ-RPIBLTHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC([2H])([2H])CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N'-Desmethyl Amonafide-d5: A Technical Guide for Advanced Bioanalytical Applications

Introduction: The Critical Role of Internal Standards in Pharmacokinetic Analysis

In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, central to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, underpins the establishment of safe and efficacious dosing regimens. The inherent complexity and variability of biological samples, however, present significant analytical challenges. To mitigate these, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth technical overview of N'-Desmethyl Amonafide-d5, a deuterated analog of an Amonafide metabolite, designed to serve as a high-fidelity internal standard for the bioanalytical quantification of Amonafide and its metabolic products.

Amonafide: A Potent Antineoplastic Agent and its Metabolic Fate

Amonafide is a potent antineoplastic agent belonging to the naphthalimide class of compounds. Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This dual action leads to the induction of DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1]

The clinical utility of Amonafide, however, is influenced by its extensive metabolism, which can vary significantly among individuals. Two primary metabolic pathways have been identified:

-

N-acetylation: The arylamine group of Amonafide is a substrate for the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[1][2] This pathway leads to the formation of N-acetyl-amonafide, a metabolite that has been associated with dose-limiting toxicities.[1][2]

-

N-demethylation: The dimethylamino group on the side chain of Amonafide can undergo N-demethylation, a common metabolic reaction often mediated by cytochrome P450 (CYP) enzymes.[3][4][5] This process results in the formation of N'-Desmethyl Amonafide.

The following diagram illustrates the primary metabolic pathways of Amonafide:

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacogenetics of anticancer agents: lessons from amonafide and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. "Cytochrome P450-Mediated N-Demethylation Activity and Induction in Ins" by Michael E. Scharf, Blair Siegfried et al. [digitalcommons.unl.edu]

- 5. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N'-Desmethyl Amonafide-d5: Structure, Properties, and Application in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N'-Desmethyl Amonafide-d5, a deuterated analog of a metabolite of the investigational anticancer agent Amonafide. The document details its chemical structure and physicochemical properties, with a primary focus on its critical role as an internal standard in the quantitative bioanalysis of Amonafide and its metabolites. A detailed, representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of Amonafide in human plasma is presented, underscoring the principles of method development and validation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in pharmacokinetic, toxicokinetic, and metabolic studies involving Amonafide.

Introduction: The Role of N'-Desmethyl Amonafide-d5 in Amonafide Research

Amonafide is a naphthalimide derivative that has been investigated as an anticancer agent due to its activity as a DNA intercalator and topoisomerase II inhibitor.[1][2] Understanding the pharmacokinetic profile of Amonafide is crucial for its clinical development, and this necessitates accurate and precise bioanalytical methods to quantify the parent drug and its metabolites in biological matrices.[1][3]

N'-Desmethyl Amonafide is a metabolite of Amonafide. Its deuterated analog, N'-Desmethyl Amonafide-d5, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The incorporation of five deuterium atoms provides a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that it behaves similarly to the analyte during sample preparation, chromatographic separation, and ionization, thereby compensating for variations in these processes and improving the accuracy and precision of the analytical method.[4]

This guide provides a detailed examination of the chemical structure and properties of N'-Desmethyl Amonafide-d5 and presents a representative, in-depth protocol for its application in a validated bioanalytical workflow.

Chemical Structure and Physicochemical Properties

Chemical Structure

The chemical structure of N'-Desmethyl Amonafide-d5 is presented below. The five deuterium atoms are typically located on the N-methyl group and the adjacent methylene group of the ethylamino side chain, as this part of the molecule is less likely to undergo back-exchange of deuterium for hydrogen under typical analytical conditions.

Chemical Name: 5-Amino-2-[2-(methylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione-d5[4]

Parent Drug: Amonafide[4]

Caption: Chemical Structure of N'-Desmethyl Amonafide-d5.

Physicochemical Properties

The physicochemical properties of N'-Desmethyl Amonafide-d5 are expected to be very similar to its non-deuterated counterpart and the parent drug, Amonafide. The table below summarizes key properties.

| Property | Value | Source/Comment |

| CAS Number | 1215400-25-1 | [4][5] |

| Molecular Formula | C₁₅H₁₀D₅N₃O₂ | [4] |

| Molecular Weight | 274.33 g/mol | [4] |

| Appearance | Solid (Typical) | General knowledge |

| Solubility | Soluble in DMSO and Methanol. Sparingly soluble in Ethanol. Insoluble in water. | Inferred from Amonafide solubility data. |

| pKa | Estimated 8.0 - 9.0 | Estimated based on the secondary amine and aromatic amine functionalities and data for similar naphthalimide derivatives. |

| LogP | Estimated 1.5 - 2.5 | Calculated for Amonafide. The deuterated analog is expected to have a very similar value. |

Application in Quantitative Bioanalysis: A Representative LC-MS/MS Protocol

N'-Desmethyl Amonafide-d5 is indispensable for the accurate quantification of Amonafide in biological matrices such as human plasma. The following protocol is a representative, detailed procedure for such an analysis, based on established bioanalytical methods for similar small molecules and adhering to FDA guidelines for bioanalytical method validation.

Principle of the Method

The method involves the extraction of Amonafide and the internal standard (N'-Desmethyl Amonafide-d5) from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

Amonafide reference standard

-

N'-Desmethyl Amonafide-d5 (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K₂EDTA as anticoagulant)

-

96-well collection plates

-

Microcentrifuge tubes

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amonafide and N'-Desmethyl Amonafide-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Amonafide Working Standard Solutions: Serially dilute the Amonafide primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N'-Desmethyl Amonafide-d5 primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, speed, and suitability for high-throughput analysis. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation is often sufficient for robust LC-MS/MS methods, especially when a stable isotope-labeled internal standard is used to correct for matrix effects.

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown) in a microcentrifuge tube, add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The addition of the IS early in the process ensures it accounts for variability in all subsequent steps.

-

Vortex the mixture for 1 minute at high speed to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a 96-well collection plate.

-

Dilute the supernatant with 100 µL of water containing 0.1% formic acid. This step ensures compatibility with the initial mobile phase conditions and improves peak shape.

-

Seal the plate and vortex briefly before placing it in the autosampler.

LC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions. These would require optimization and validation in a specific laboratory setting.

Liquid Chromatography (LC) System:

-

Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice for retaining and separating Amonafide from endogenous plasma components.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0 - 0.5 min: 10% B

-

0.5 - 2.5 min: 10% to 90% B (linear gradient)

-

2.5 - 3.5 min: 90% B

-

3.5 - 3.6 min: 90% to 10% B

-

3.6 - 5.0 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Amonafide: Q1: 284.1 m/z → Q3: 71.1 m/z (quantifier), 284.1 m/z → 212.1 m/z (qualifier)

-

N'-Desmethyl Amonafide-d5 (IS): Q1: 274.3 m/z → Q3: 61.1 m/z (quantifier)

-

Note: These transitions are hypothetical and would need to be determined empirically by infusing the pure compounds into the mass spectrometer. The quantifier for Amonafide (71.1 m/z) likely corresponds to the dimethylaminoethyl fragment, while the qualifier (212.1 m/z) could represent the naphthalimide core after loss of the side chain. The quantifier for the internal standard (61.1 m/z) would correspond to the deuterated methylaminoethyl fragment.

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).

Method Validation

The described method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

-

Calibration Curve: A calibration curve should be constructed using at least six non-zero standards, with the lowest standard defining the Lower Limit of Quantification (LLOQ). The curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in replicate (n≥5) on at least three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Assessed to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte or IS.

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage) must be evaluated.

Workflow and Data Analysis Visualization

The following diagram illustrates the bioanalytical workflow for the quantification of Amonafide using N'-Desmethyl Amonafide-d5 as an internal standard.

Sources

- 1. Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action and Bioanalytical Application of N'-Desmethyl Amonafide-d5

[1]

Executive Summary

N'-Desmethyl Amonafide-d5 is the stable isotope-labeled analog of N'-desmethyl amonafide , a primary oxidative metabolite of the antineoplastic agent Amonafide (NSC 308847) .[1]

While the parent drug, Amonafide, is a DNA intercalator and Topoisomerase II inhibitor, its clinical efficacy and toxicity profile are heavily influenced by its metabolic fate.[1] The d5-labeled variant serves a critical role not as a therapeutic agent, but as a bioanalytical internal standard (IS) . It enables the precise quantification of the N'-desmethyl metabolite in biological matrices using Isotope Dilution Mass Spectrometry (IDMS), allowing researchers to decouple the pharmacokinetics of the active metabolite from the parent drug and the toxic N-acetylated species.

This guide explores the pharmacological mechanism of the biological metabolite, the metabolic pathways necessitating its monitoring, and the physicochemical mechanism of the d5-standard in quantitative analysis.[1]

Pharmacological Mechanism of Action (Biological Entity)

The biological activity of N'-desmethyl amonafide is derived from the structural scaffold of its parent, Amonafide.[1] Unlike classical anthracyclines, Amonafide and its active metabolites function through a distinct "ATP-independent" mechanism.[1]

DNA Intercalation

The core naphthalimide structure is planar and electron-deficient, allowing it to act as a DNA intercalator.[2]

-

Insertion: The molecule inserts itself between adjacent base pairs of the DNA double helix.[2]

-

Orientation: The side chain (containing the secondary amine in the N'-desmethyl metabolite) protrudes into the major groove, interacting with the phosphate backbone.

-

Consequence: This intercalation distorts the DNA helix, lengthening the strand and unwinding the supercoil, which creates a structural recognition motif for Topoisomerase II.[1][2]

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is essential for relieving DNA torsional stress during replication.[2][3] N'-desmethyl amonafide acts as a Topo II Poison .[1][2]

-

Stabilization of Cleavable Complex: The metabolite stabilizes the transient covalent complex between Topo II and DNA (the "cleavable complex").[2]

-

Inhibition of Religation: Normally, Topo II cleaves DNA, passes a second strand through, and religates the break.[1][3] The drug prevents the religation step.[2][3]

-

DSB Accumulation: This results in persistent DNA Double-Strand Breaks (DSBs).[2]

-

Apoptosis: The accumulation of DSBs triggers the DNA damage response (DDR), leading to cell cycle arrest (typically G2/M) and subsequent apoptosis.

Distinction from Classical Inhibitors

Unlike etoposide or doxorubicin, Amonafide and its derivatives do not strongly inhibit the ATPase activity of Topo II and show a distinct cleavage pattern, often retaining activity in Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein (P-gp).

Metabolic Landscape & Toxicity Context[4][5]

Understanding why N'-desmethyl amonafide is monitored (using the d5 standard) requires mapping the divergent metabolic pathways of Amonafide.

The Divergent Pathways

Amonafide undergoes two primary metabolic biotransformations:[2]

-

N-Acetylation (NAT2): The primary amine on the ring is acetylated by N-acetyltransferase 2 (NAT2) to form N-acetyl amonafide .

-

N-Demethylation (CYP450): The dimethylamino side chain is oxidatively demethylated (likely via CYP1A2 or CYP3A4) to form N'-desmethyl amonafide .[2]

Visualization of Metabolic Fate[2]

Figure 1: Divergent metabolic pathways of Amonafide. The d5 standard is utilized to specifically quantify the N'-desmethyl branch, distinguishing it from the toxic N-acetyl pathway.[1]

Bioanalytical Mechanism (The d5 Application)

N'-Desmethyl Amonafide-d5 functions based on the principles of Isotope Dilution Mass Spectrometry (IDMS) .

Physicochemical Equivalence

The d5-analog is chemically identical to the endogenous metabolite regarding:

-

Extraction Recovery: It behaves identically during protein precipitation or solid-phase extraction.[1][2]

-

Chromatographic Retention: It co-elutes (or elutes very closely) with the analyte on C18 columns.[2]

-

Ionization Efficiency: It experiences the same matrix suppression or enhancement in the ESI source.[2]

Mass Discrimination

The substitution of five hydrogen atoms with deuterium (

-

Analyte Transition: Precursor

Product Fragment.[2] -

IS Transition: Precursor

Product Fragment (+5 or retained label). -

Quantification: The ratio of the Analyte Area to the IS Area is plotted against concentration.[2] Because the IS corrects for all variations in extraction and ionization, this method yields the highest possible accuracy.[2]

Experimental Protocols

Protocol A: In Vitro Topoisomerase II Relaxation Assay

Purpose: To validate the pharmacological mechanism of the metabolite (or parent).

-

Reagent Prep: Prepare reaction buffer (50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl

, 0.5 mM ATP, 0.5 mM DTT). -

Substrate: Use supercoiled plasmid DNA (e.g., pBR322, 0.25 µg per reaction).[1][2]

-

Enzyme: Add Human Topoisomerase II

(2 units). -

Treatment: Add N'-desmethyl amonafide (0.1 - 100 µM) or vehicle (DMSO).[2]

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 4 µL Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).

-

Analysis: Electrophorese on a 1% agarose gel without ethidium bromide (EtBr) for 2 hours at 4-5 V/cm.

-

Staining: Stain gel with EtBr post-run.[2]

-

Result: Topo II relaxes supercoiled DNA.[2] Inhibitors (Poisons) will result in linear DNA bands or trapped intermediates, preventing the formation of relaxed circular DNA.[2]

Protocol B: LC-MS/MS Quantification using d5-Standard

Purpose: To quantify N'-desmethyl amonafide in plasma.[1]

Table 1: LC-MS/MS Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3.0 min |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| IS Concentration | 50 ng/mL (N'-Desmethyl Amonafide-d5) |

Workflow:

-

Sample Prep: Aliquot 50 µL plasma.

-

IS Addition: Add 10 µL of N'-Desmethyl Amonafide-d5 working solution.

-

Precipitation: Add 200 µL cold Acetonitrile. Vortex 1 min. Centrifuge 10 min at 10,000 x g.

-

Injection: Inject 5 µL of supernatant into LC-MS/MS.

-

Detection: Monitor MRM transitions.

-

Analyte: m/z 269.1

quantifier fragment -

IS (d5): m/z 274.1

quantifier fragment

-

-

Calculation: Calculate Area Ratio (Analyte/IS). Interpolate from calibration curve.

Visualization: LC-MS/MS Workflow

Figure 2: Bioanalytical workflow utilizing the d5 internal standard to correct for matrix effects and recovery losses.

References

-

Structure and Activity of Amonafide: Andersson, B. S., et al. (1987).[2] "Amonafide: An isoquino-linedione derivative with high activity against leukemia." Cancer Research.[2] Link

-

Metabolic Pathways (NAT2 & CYP): Ratain, M. J., et al. (1991).[2] "Paradoxical relationship between acetylator phenotype and amonafide toxicity." Clinical Pharmacology & Therapeutics.[2] Link

-

Topoisomerase II Mechanism: Nitiss, J. L. (2009).[2][3] "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer.[2] Link

-

Isotope Dilution Mass Spectrometry: Stokvis, E., et al. (2005).[1][2] "Stable isotope dilution liquid chromatography-mass spectrometry for the quantification of anticancer drugs." Mass Spectrometry Reviews. Link

-

Amonafide Clinical Pharmacokinetics: Felder, T. B., et al. (1987).[1][2] "Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans." Drug Metabolism and Disposition.[2] Link

Technical Guide: Synthesis of N'-Desmethyl Amonafide-d5

Executive Summary

This guide details the synthesis of N'-Desmethyl Amonafide-d5 (CAS: 1215400-25-1), the stable isotope-labeled analog of the primary active metabolite of Amonafide. Amonafide (NSC 308847) is a DNA-intercalating topoisomerase II inhibitor.[1][2] Its metabolic pathway primarily involves N-acetylation and N-demethylation.

For pharmacokinetic (PK) and metabolic profiling, N'-Desmethyl Amonafide-d5 serves as a critical Internal Standard (IS). The "d5" designation in this specific context refers to the deuteration of the naphthalimide aromatic ring . This labeling strategy is selected to avoid Kinetic Isotope Effects (KIE) that could occur if the metabolically labile N-methyl or N-ethyl side chains were deuterated, ensuring the IS behaves identically to the analyte during extraction and chromatography but remains distinct in Mass Spectrometry (MS).

Target Molecule Profile

| Property | Specification |

| Name | N'-Desmethyl Amonafide-d5 |

| IUPAC | 5-amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione-d5 |

| Formula | |

| MW | 274.33 g/mol |

| Label Location | Aromatic Ring (Positions 4, 6, 7, 8, 9 relative to isoquinoline core) |

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure high isotopic purity (>99 atom % D) and regiochemical integrity. We utilize a convergent strategy coupling a perdeuterated nitro-naphthalic core with a protected diamine linker .

Strategic Logic

-

Core Selection: We start with 1,8-Naphthalic Anhydride-d6 . This provides the d5 label (one deuterium is displaced by the nitro group).

-

Regioselectivity: Nitration of 1,8-naphthalic anhydride occurs predominantly at the 3-position (meta to the carbonyl), which corresponds to the 5-position in the final isoquinoline numbering.

-

Side Chain Protection: To prevent polymerization or side reactions during the imide formation, we use N-Boc-N-methylethylenediamine . This ensures the primary amine reacts with the anhydride while the secondary amine remains protected until the final step.

Reaction Pathway Diagram[6]

Figure 1: Synthetic pathway from deuterated anhydride to final N'-desmethyl amonafide-d5.

Detailed Synthetic Protocol

Phase 1: Preparation of the Nitro-Core

Objective: Synthesize 3-nitro-1,8-naphthalic anhydride-d5.

-

Precursor: 1,8-Naphthalic Anhydride-d6 (Commercially available or synthesized via oxidation of Acenaphthene-d10).

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid (

Protocol:

-

Dissolve 1,8-Naphthalic Anhydride-d6 (1.0 eq) in concentrated

(10 vol) at 0°C. -

Add fuming

(1.2 eq) dropwise, maintaining temperature <10°C to prevent di-nitration. -

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench: Pour the reaction mixture onto crushed ice (50 vol). The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash copiously with water until pH is neutral, and recrystallize from glacial acetic acid to remove any 4-nitro isomer (though 3-nitro is dominant).

-

Validation: Check MS for M-1 (loss of D, gain of

).

Phase 2: Imide Formation (Condensation)

Objective: Couple the core with the side chain.

-

Reagents: 3-Nitro-1,8-naphthalic anhydride-d5, tert-butyl (2-aminoethyl)(methyl)carbamate, Ethanol.

Protocol:

-

Suspend 3-Nitro-1,8-naphthalic anhydride-d5 (1.0 eq) in Ethanol (20 vol).

-

Add tert-butyl (2-aminoethyl)(methyl)carbamate (1.1 eq).

-

Note: Using the Boc-protected secondary amine prevents the formation of bis-imides or regioisomers.

-

-

Heat to reflux (80°C) for 4–6 hours. The suspension should clear as the imide forms, then potentially precipitate upon cooling.

-

Concentrate the solvent in vacuo.

-

Workup: Dissolve residue in DCM, wash with 5%

and Brine. Dry over -

Yield: The resulting intermediate is 5-nitro-2-[2-(N-Boc-methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione-d5 .

Phase 3: Reduction & Deprotection

Objective: Convert the nitro group to an amine and remove the Boc group.

Step 3A: Nitro Reduction

-

Dissolve the nitro-intermediate in Methanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under Hydrogen atmosphere (

balloon or 1 atm) for 4 hours.-

Alternative: If halogenated solvents are avoided, Hydrazine hydrate/Raney Nickel can be used, but Pd/C is cleaner for isotopic standards.

-

-

Filter through Celite to remove catalyst. Evaporate solvent.

Step 3B: Boc Deprotection

-

Dissolve the reduced intermediate in Dichloromethane (DCM).

-

Add Trifluoroacetic Acid (TFA) (20 vol% solution).

-

Stir at room temperature for 1 hour.

-

Final Workup: Evaporate volatiles. Basify carefully with saturated

to pH 8-9. Extract with Ethyl Acetate. -

Isolation: The final product, N'-Desmethyl Amonafide-d5 , is obtained as a yellow/orange solid. Convert to Hydrochloride salt (using HCl/Ether) if water solubility is required for the stock solution.

Quality Control & Validation

For an analytical standard, the following criteria must be met.

| Test | Method | Acceptance Criteria |

| Isotopic Purity | HR-MS (ESI+) | |

| Chemical Purity | HPLC-UV (254 nm) | |

| Identity | Absence of aromatic protons (silent aromatic region). Presence of ethyl/methyl protons. | |

| Structure | Side chain integration: Methyl (3H), Ethyl (4H), Amine (2H). |

Expected Mass Spectrometry Shift

-

Unlabeled N'-Desmethyl Amonafide:

-

Target N'-Desmethyl Amonafide-d5:

-

Note: The mass shift of +5 Da confirms the preservation of the d5-ring during synthesis.

Safety & Handling

-

Cytotoxicity: Amonafide and its derivatives are DNA intercalators and topoisomerase inhibitors.[1][2][3] They are potent cytotoxic agents.

-

Handling: All solids must be weighed in a dedicated cytotoxic glove box or a ventilated enclosure with HEPA filtration.

-

PPE: Double nitrile gloves, Tyvek sleeves, and respiratory protection (N95/P100) are mandatory during the weighing of the final powder.

Workflow Visualization

The following diagram illustrates the critical decision points and quality checks in the workflow.

Figure 2: Operational workflow including critical Quality Control stop-points.

References

-

Santa Cruz Biotechnology. N′-Desmethyl Amonafide-d5 Product Data Sheet. (Accessed 2023). Link

-

PubChem. Amonafide | C16H17N3O2 | CID 50515. National Library of Medicine. Link

-

National Institutes of Health (NIH). Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. PubMed.[1][3] Link

-

Xie, L., et al. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation. Bioorganic & Medicinal Chemistry. Link

-

Veeprho. N'-Desmethyl Amonafide-D5 Reference Standard. Link

Sources

- 1. Amonafide | C16H17N3O2 | CID 50515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N'-Desmethyl Amonafide-d5 (CAS Number: 1215400-25-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N'-Desmethyl Amonafide-d5, a critical tool in the research and development of the anticancer agent Amonafide. We will delve into the rationale for its use, its physicochemical properties, a proposed synthetic pathway, and a detailed protocol for its application as an internal standard in bioanalytical methodologies.

Introduction: The Context of Amonafide and the Need for a High-Fidelity Analytical Standard

Amonafide is a potent antineoplastic agent that has been investigated for the treatment of various cancers, including secondary acute myeloid leukemia (sAML).[1] Its mechanism of action is primarily attributed to its function as a DNA intercalator and a topoisomerase II inhibitor.[2] By inserting itself into the DNA helix, Amonafide disrupts the normal topological state of DNA, which in turn interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.

The clinical development of Amonafide has been challenged by its complex pharmacokinetic profile and significant inter-patient variability in metabolism. Amonafide is extensively metabolized in humans, primarily through two major pathways: N-acetylation of the 5-amino group by N-acetyltransferase 2 (NAT2), and N-demethylation of the dimethylaminoethyl side chain.[1][3] The N-acetylated metabolite has been shown to be cytotoxic, contributing to the parent drug's therapeutic and toxic effects. The N'-desmethyl metabolite, also known as noramonafide, is another key metabolite.

Given the complex metabolic profile and the narrow therapeutic index of Amonafide, the precise and accurate quantification of the parent drug and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. This necessitates the use of a high-fidelity internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

N'-Desmethyl Amonafide-d5 is a stable isotope-labeled (SIL) analog of the N'-desmethyl metabolite of Amonafide. The incorporation of five deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical. This co-elution and similar ionization behavior make it an ideal internal standard, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical data.[4]

Physicochemical Properties of N'-Desmethyl Amonafide-d5

A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 1215400-25-1 | [4][5] |

| Molecular Formula | C₁₅H₁₀D₅N₃O₂ | [4][6] |

| Molecular Weight | 274.33 g/mol | [4][6] |

| IUPAC Name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione-d5 | [4] |

| Appearance | Likely a solid (based on the parent compound) | Inferred |

| Solubility | Expected to be soluble in organic solvents such as methanol and acetonitrile. | Inferred |

| Storage | 2-8°C, protected from light | [5] |

| Stability | Stable under recommended storage conditions. Long-term stability in biological matrices should be evaluated as part of method validation. | Inferred |

Synthesis of N'-Desmethyl Amonafide-d5: A Proposed Pathway

Proposed Synthetic Scheme

The synthesis could logically proceed from Amonafide. The key transformations would be the selective mono-demethylation of the tertiary amine and the subsequent introduction of deuterium atoms.

Caption: Proposed two-step synthesis of N'-Desmethyl Amonafide-d5 from Amonafide.

Step-by-Step Methodological Considerations

Step 1: N-Demethylation of Amonafide

The selective mono-demethylation of a tertiary amine like the one in Amonafide can be achieved through various methods. A common approach is the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis.

-

Reaction: Amonafide would be reacted with one equivalent of ACE-Cl in an aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Intermediate Formation: This reaction would form a carbamate intermediate, cleaving one of the methyl groups.

-

Hydrolysis: The carbamate intermediate would then be hydrolyzed, typically by heating in methanol, to yield N'-Desmethyl Amonafide.

-

Purification: The resulting N'-Desmethyl Amonafide would be purified using standard techniques such as column chromatography.

Step 2: Deuterium Labeling of N'-Desmethyl Amonafide

The introduction of deuterium atoms can be accomplished through hydrogen-deuterium (H/D) exchange reactions. For labeling the N-methyl group and potentially other positions, a metal-catalyzed exchange with a deuterium source is a viable strategy.

-

Reaction Setup: N'-Desmethyl Amonafide would be dissolved in a suitable solvent, and a deuterium source, such as deuterium oxide (D₂O), would be added.

-

Catalyst: A heterogeneous catalyst, such as platinum on carbon (Pt/C), would be introduced to facilitate the H/D exchange.

-

Reaction Conditions: The reaction mixture would be heated under an inert atmosphere to promote the exchange. The temperature and reaction time would need to be optimized to achieve the desired level of deuteration.

-

Work-up and Purification: After the reaction, the catalyst would be filtered off, and the deuterated product, N'-Desmethyl Amonafide-d5, would be isolated and purified, for instance, by recrystallization or chromatography. The final product's identity and isotopic purity would be confirmed by mass spectrometry and NMR spectroscopy.

Bioanalytical Application: Quantification of Amonafide and its Metabolites by LC-MS/MS

The primary application of N'-Desmethyl Amonafide-d5 is as an internal standard for the accurate quantification of Amonafide and its N'-desmethyl metabolite in biological matrices like plasma or urine. Below is a representative, detailed protocol for such an analysis.

Experimental Workflow

Caption: A typical workflow for the bioanalysis of Amonafide and its metabolites using N'-Desmethyl Amonafide-d5 as an internal standard.

Detailed Protocol

4.2.1. Materials and Reagents

-

Amonafide, N'-Desmethyl Amonafide, and N'-Desmethyl Amonafide-d5 reference standards

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

4.2.2. Sample Preparation (Protein Precipitation)

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 10 µL of a working solution of N'-Desmethyl Amonafide-d5 (e.g., 100 ng/mL in methanol) to all tubes except for the blank matrix samples.

-

Vortex: Briefly vortex each tube to ensure thorough mixing.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 30 seconds to precipitate the plasma proteins.

-

Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Amonafide and its metabolites. For example:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear gradient to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for the precursor and product ions of each analyte and the internal standard would need to be optimized. Hypothetical transitions are provided below:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amonafide | 284.1 | To be determined | To be determined |

| N'-Desmethyl Amonafide | 270.1 | To be determined | To be determined |

| N'-Desmethyl Amonafide-d5 | 275.1 | To be determined | To be determined |

4.2.4. Data Analysis and Quantification

The concentration of Amonafide and N'-Desmethyl Amonafide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (N'-Desmethyl Amonafide-d5). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.

Mechanism of Action and Metabolic Pathways

A comprehensive understanding of the parent drug's mechanism of action and metabolism is essential for interpreting bioanalytical data and for the overall drug development process.

Amonafide's Mechanism of Action: Topoisomerase II Inhibition

Caption: Simplified diagram illustrating the inhibition of Topoisomerase II by Amonafide.

Amonafide exerts its cytotoxic effects by intercalating into DNA and subsequently inhibiting the catalytic cycle of topoisomerase II.[2] This leads to the stabilization of the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands. The accumulation of these protein-linked DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[2]

Metabolic Pathway of Amonafide

The metabolism of Amonafide is a critical determinant of its efficacy and toxicity. The two primary metabolic pathways are N-acetylation and N-demethylation.

Caption: The primary metabolic pathways of Amonafide.

The N-acetylation of Amonafide is catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1] This results in the formation of N-acetyl amonafide, which is also pharmacologically active. The rate of this acetylation is dependent on an individual's NAT2 genotype, leading to "fast" and "slow" acetylator phenotypes and contributing to the observed inter-individual variability in drug response and toxicity. The N-demethylation of the terminal dimethylamino group is likely mediated by cytochrome P450 (CYP450) enzymes, resulting in the formation of N'-Desmethyl Amonafide.

Conclusion

N'-Desmethyl Amonafide-d5 is an indispensable tool for the rigorous bioanalytical evaluation of the anticancer drug Amonafide and its primary N-desmethyl metabolite. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the high accuracy and precision required for pharmacokinetic and clinical studies. This technical guide provides a comprehensive overview of its properties, a proposed synthetic route, and a detailed analytical protocol to aid researchers and drug development professionals in their work with this important compound. The continued use of such high-fidelity analytical standards will be crucial in further elucidating the complex pharmacology of Amonafide and optimizing its clinical application.

References

- Felder, T. B., McLean, S., & Weber, W. W. (2009). Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties.

- Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia?

- Ratain, M. J., Mick, R., Berezin, F., et al. (1993). Phase I and pharmacokinetic study of amonafide in patients with advanced cancer. Cancer Research, 53(10 Supplement), 2356s-2360s.

- Felder, T. B., et al. (2012). Synthesis and Anticancer Activities of 6-amino Amonafide Derivatives. Journal of Medicinal Chemistry, 55(23), 10664-10675.

-

Veeprho. N'-Desmethyl Amonafide-D5 | CAS 1215400-25-1. Retrieved from [Link]

-

Pharmaffiliates. N'-Desmethyl Amonafide-d5. Retrieved from [Link]

- Pharmaffiliates Analytics & Synthetics (P) Ltd. Product Data Sheet: N'-Desmethyl Amonafide-d5.

Sources

- 1. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

Advanced Metabolic Profiling of Amonafide: The N'-Desmethyl Pathway

Executive Summary

Amonafide (AS1413) is an iminoquinone derivative and a potent DNA intercalator that inhibits Topoisomerase II, distinct from classical anthracyclines by its lack of susceptibility to P-glycoprotein-mediated efflux. While its clinical efficacy in secondary acute myeloid leukemia (sAML) is established, its therapeutic window is notoriously narrow due to inter-patient variability in metabolism.

The dominant metabolic route involves N-acetylation via NAT2 (N-acetyltransferase 2) to the toxic metabolite N-acetyl-amonafide. However, a secondary, often overlooked oxidative pathway exists: the conversion to N'-Desmethyl Amonafide (Noramonafide). Understanding this pathway is critical for comprehensive pharmacokinetic (PK) profiling, particularly in "slow acetylator" phenotypes where oxidative metabolism may become more pharmacologically relevant.

This technical guide provides a rigorous framework for isolating, synthesizing, and characterizing the N'-Desmethyl metabolite, offering a self-validating experimental protocol for researchers in drug metabolism and pharmacokinetics (DMPK).

Metabolic Pathway Analysis

The metabolism of Amonafide diverges into two distinct chemical modifications based on the functional group targeted:

-

The Aryl Amine (Major): Acetylation by NAT2 at the 5-amino position.

-

The Aliphatic Side Chain (Minor): Oxidative N-demethylation at the dimethylamino tail.

Chemical Mechanism of N-Demethylation

The formation of N'-Desmethyl Amonafide proceeds via an oxidative mechanism typical of tertiary amines. A Cytochrome P450 (CYP) enzyme inserts an oxygen atom into the C-H bond of one methyl group adjacent to the nitrogen, forming an unstable carbinolamine intermediate. Spontaneous loss of formaldehyde results in the secondary amine, N'-Desmethyl Amonafide.

Structural Transformation:

-

Parent: 5-amino-2-[2-(dimethylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione[1]

-

Metabolite: 5-amino-2-[2-(methylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione

-

Mass Shift: -14 Da (Loss of CH₂).

Enzymology

While NAT2 drives acetylation, the N-demethylation pathway is mediated by hepatic Cytochrome P450 monooxygenases . Based on structural homology with similar alkylamine substrates (e.g., amitriptyline, dacarbazine), CYP3A4 and CYP1A2 are the putative catalysts for this transformation.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Amonafide, highlighting the competition between Phase II conjugation (NAT2) and Phase I oxidation (CYP450).

Caption: Divergent metabolic pathways of Amonafide. Red path indicates the major toxicogenic route (NAT2); Green path indicates the oxidative N-demethylation route.

Experimental Protocol: In Vitro Metabolic Stability

To study the kinetics of N'-Desmethyl Amonafide formation, we utilize a liver microsome incubation assay. This protocol is designed to be self-validating by including positive controls for metabolic activity and negative controls for non-enzymatic degradation.

Reagents & Materials

| Component | Specification | Function |

| Liver Microsomes | Human/Rat (pooled), 20 mg/mL protein | Source of CYP450 enzymes. |

| NADPH System | 10 mM NADPH (freshly prepared) | Essential cofactor for P450 oxidation. |

| Buffer | 100 mM Potassium Phosphate (pH 7.[2]4) | Physiological pH maintenance. |

| Stop Solution | Acetonitrile (ACN) with 0.1% Formic Acid | Protein precipitation and reaction quenching. |

| Internal Standard | D3-Amonafide or Verapamil | Normalization for MS analysis. |

Step-by-Step Methodology

Phase 1: Pre-Incubation (Equilibration)

-

Thaw liver microsomes on ice.

-

Prepare a Master Mix in phosphate buffer containing microsomes (final protein conc: 0.5 mg/mL).

-

Add Amonafide stock solution (final conc: 1 µM) to the Master Mix.

-

Aliquot 180 µL of Master Mix into 96-well plate or microcentrifuge tubes.

-

Pre-incubate at 37°C for 5 minutes to equilibrate temperature.

Phase 2: Reaction Initiation

-

Test Samples: Add 20 µL of 10 mM NADPH to initiate the reaction (Final Volume: 200 µL).

-

Negative Control (-NADPH): Add 20 µL of buffer instead of NADPH. This validates that the conversion is cofactor-dependent (enzymatic).

-

Heat-Inactivated Control: Use microsomes boiled for 10 mins prior to use. Validates that conversion is protein-mediated.

Phase 3: Sampling & Quenching

-

At defined time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

-

Immediately dispense into 150 µL of ice-cold Stop Solution containing the Internal Standard.

-

Vortex for 30 seconds and centrifuge at 4,000g for 15 minutes at 4°C to pellet proteins.

-

Collect supernatant for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: Microsomal stability assay workflow for isolating N'-Desmethyl Amonafide.

Bioanalytical Strategy (LC-MS/MS)

Detection of N'-Desmethyl Amonafide requires precise mass spectrometry settings to distinguish it from the parent and the N-acetyl metabolite.

Mass Transitions (MRM)

The loss of a methyl group (-CH₃) results in a mass decrease of 14.02 Da.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |

| Amonafide | 284.1 [M+H]⁺ | 239.1 | 25 | Loss of dimethylamine tail |

| N'-Desmethyl | 270.1 [M+H]⁺ | 239.1 | 25 | Diagnostic Transition |

| N-Acetyl | 326.1 [M+H]⁺ | 284.1 | 20 | Acetyl group cleavage |

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Rationale: The N'-desmethyl metabolite is more polar than the parent (exposed secondary amine), resulting in a slightly earlier retention time (Rt) on reverse-phase columns.

Clinical & Research Implications

Pharmacokinetics

In clinical studies, N'-Desmethyl Amonafide (Noramonafide) is detected in plasma but generally exhibits low AUC compared to the parent and N-acetyl metabolite. However, its formation is not dependent on NAT2 status.

-

Fast Acetylators: Dominated by N-acetyl formation (toxicity risk).

-

Slow Acetylators: The N-desmethyl pathway may account for a larger proportion of total clearance, though still minor in absolute terms.

Toxicity vs. Efficacy

-

Cytotoxicity: Unlike the N-oxide metabolite (which is inactive), N-desmethyl amonafide retains DNA intercalating properties due to the preservation of the naphthalimide core. However, its potency is generally lower than the parent drug.

-

Toxicity: It does not carry the same severe toxicity profile as the N-acetyl metabolite, which has been linked to severe myelosuppression.

References

-

Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. Source: PubMed / Cancer Research [Link]

-

Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients. Source: PubMed / Cancer Research [Link]

-

Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. Source: Leukemia Research [Link][3]

-

Cytochromes P450 mediating the N-demethylation of amitriptyline. (Mechanistic reference for tertiary amine demethylation) Source: PubMed / Br J Clin Pharmacol [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Source: Current Drug Metabolism [Link]

Sources

- 1. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for N'-Desmethyl Amonafide-d5

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of a Certificate of Analysis for Deuterated Internal Standards

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the precision and accuracy of results are paramount. The use of stable isotope-labeled internal standards, such as N'-Desmethyl Amonafide-d5, is a cornerstone of robust analytical methodologies, most notably in liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] A deuterated internal standard is a version of the analyte where several hydrogen atoms have been replaced with deuterium.[2][4] This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[2]

The core principle behind using a deuterated internal standard is that it mimics the analyte's behavior throughout the entire analytical process—from extraction and handling to chromatography and ionization.[3][5] By co-eluting with the analyte, it effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reproducible quantification.[1][2][4]

This guide provides an in-depth technical examination of the key components of a Certificate of Analysis (CoA) for N'-Desmethyl Amonafide-d5. A CoA is a critical quality document that certifies a product meets its predetermined specifications and is a legal document demonstrating compliance with regulatory standards.[6][7][8] For a high-purity reference standard, the CoA is not merely a formality but the foundation of data integrity. It provides the end-user with the necessary evidence of the material's identity, purity, and quality, ensuring the reliability of the data generated using it. This aligns with regulatory expectations, such as those outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[9][10][11][12]

Section 1: Identity Confirmation

The primary function of a CoA is to unequivocally confirm the chemical identity of the material. For N'-Desmethyl Amonafide-d5, this involves verifying the core structure of the N'-Desmethyl metabolite of Amonafide and confirming the successful incorporation and location of the five deuterium atoms.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of the compound and its isotopic enrichment. It directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing immediate evidence of the mass increase due to deuterium incorporation.

Exemplary Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of N'-Desmethyl Amonafide-d5 is prepared in an appropriate solvent (e.g., Methanol/Water 50:50 with 0.1% Formic Acid).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

-

Infusion: The sample is directly infused into the ion source (typically Electrospray Ionization, ESI, in positive mode).

-

Data Acquisition: The instrument acquires data in full scan mode over a relevant m/z range.

-

Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. This is then compared against the theoretically calculated exact mass. The high resolution allows for the differentiation of the deuterated species from any residual non-deuterated material.

Data Presentation:

| Parameter | Theoretical Value | Observed Value | Interpretation |

| Molecular Formula | C₁₅H₁₀D₅N₃O₂ | - | Confirms elemental composition. |

| Theoretical Exact Mass | 272.1488 | - | Calculated mass of the neutral molecule. |

| Observed [M+H]⁺ | - | 273.1561 | The measured mass-to-charge ratio of the protonated molecule. |

| Mass Accuracy (ppm) | - | < 5 ppm | A value below 5 ppm provides high confidence in the elemental composition. |

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Rationale: While MS confirms the mass, ¹H-NMR spectroscopy confirms the structure and, critically, the location of deuterium labeling. The absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated analogue provides strong evidence of successful deuteration at those sites. Protons on aromatic rings typically appear in the 6.5-8.0 ppm region.[13][14][15]

Exemplary Protocol: ¹H-NMR Analysis

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard proton NMR spectrum is acquired.

-

Analysis: The resulting spectrum is compared to the spectrum of a non-deuterated N'-Desmethyl Amonafide reference standard. The disappearance or significant reduction of specific proton signals, coupled with the remaining signal integrations, confirms the labeling pattern. The chemical shifts are influenced by electron-donating or withdrawing groups on the aromatic ring.[16]

Data Presentation:

| Proton Assignment | Expected Chemical Shift (ppm) in Unlabeled Compound | Observation in N'-Desmethyl Amonafide-d5 | Interpretation |

| Aromatic Protons | 7.0 - 8.5 | Signals are present and consistent with the core structure. | Confirms the integrity of the naphthalimide ring system. |

| -CH₂-CH₂- Protons | ~3.0 - 4.0 | Signals are present and consistent. | Confirms the ethylamine side chain. |

| -N-CH₃ Proton | ~2.5 | Signal is absent or significantly diminished. | Indicates deuteration on the methyl group. |

| Deuterated Positions | Varies | Absence of expected proton signals. | Confirms the specific sites of deuterium labeling. |

Section 2: Purity Assessment

For an internal standard, both chemical and isotopic purity are critical.[2] High chemical purity ensures that the standard does not introduce interfering signals, while high isotopic purity is necessary for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the chemical purity of pharmaceutical compounds.[17][18] It separates the main compound from any impurities based on their physicochemical properties (e.g., polarity) as they interact with the stationary phase of the column. UV detection is commonly used for aromatic compounds like Amonafide derivatives.

Caption: Derivation of potency from purity and impurity data.

Exemplary Methods:

-

Quantitative NMR (qNMR): This is an absolute method that can determine the concentration of the analyte by comparing the integral of one of its signals to the integral of a certified reference standard with a known concentration, which is added to the same NMR tube.

-

Mass Balance: This is a more common approach where the potency is calculated by subtracting the percentages of all identified impurities (water, residual solvents, inorganic impurities) from 100%. The purity value from HPLC is used as the starting point.

-

Formula: Potency (%) = Purity_HPLC (%) * (100 - % Water - % Residual Solvents) / 100

-

Data Presentation:

| Test | Method | Result |

| Water Content | Karl Fischer Titration | 0.2% |

| Residual Solvents | GC-HS or ¹H-NMR | 0.1% |

| Assay (as is) | Mass Balance | 99.2% |

Conclusion: A Foundation of Trust

The Certificate of Analysis for a deuterated internal standard like N'-Desmethyl Amonafide-d5 is more than a summary of data; it is the cornerstone of analytical integrity. It provides researchers and drug developers with validated, trustworthy information on the identity, purity, and potency of the material. By understanding the methodologies behind the data—from the structural confirmation by MS and NMR to the rigorous purity assessment by HPLC—scientists can proceed with confidence, knowing that their quantitative bioanalytical results are built on a solid and reliable foundation, ultimately ensuring the quality and safety of therapeutic candidates as they advance through the development pipeline.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Google Scholar.

- FDA Guidance for Industry on Bioanalytical Method Valid

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Chiron.

- Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. PubMed.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls.

- Bioanalytical Method Valid

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

- Bioanalytical Method Valid

- Bioanalytical Method Valid

- Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS.

- Deuterated Standards for LC-MS Analysis.

- Spectroscopy of Arom

- Deuterated internal standards and bioanalysis. AptoChem.

- Clinical pharmacokinetics of amonafide (NSC 308847)

- How to Analyze Chemical Shift in the Arom

- Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties. AACR Journals.

- NMR Spectroscopy of Aromatic Compounds (#1e).

- Reference Standards and Certificates of Analysis (CoAs).

- 1H NMR spectra of arom

- Reference-Standard Material Qualific

- Pharmaceutical Secondary Standards Certific

- Synthesis and Anticancer Activities of 6-amino Amonafide Deriv

- What is a Certific

- GMP Requirements for Certific

- Phase I clinical investig

- Bioanalysis of aminoglycosides using high-performance liquid chrom

- Bioanalysis of aminoglycosides using high-performance liquid chrom

- Amonafide | C16H17N3O2. PubChem.

- (PDF) Bioanalysis of aminoglycosides using high-performance liquid chromatography.

- AMONAFIDE. gsrs.

- Innovative bioanalytical LC-MS/MS techniques overcome biologic quantit

- Amonafide (AS1413). MedchemExpress.com.

- Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. WashU Medicine Research Profiles.

- The structures of Mitonafide and Amonafide.

- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI.

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 7. What is a Certificate of Analysis (CoA) [ddregpharma.com]

- 8. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. hhs.gov [hhs.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. amherst.edu [amherst.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Landscape of N'-Desmethyl Amonafide-d5: A Technical Guide for Researchers

For Immediate Release

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the study of Amonafide and its metabolites. N'-Desmethyl Amonafide-d5, a deuterated analog of a primary Amonafide metabolite, is an indispensable tool in the precise quantification of the parent drug and its biotransformation products in complex biological matrices. This document provides a comprehensive overview of commercially available sources, the rationale behind its application, and detailed methodologies for its use as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.

The Critical Role of N'-Desmethyl Amonafide-d5 in Amonafide Research

Amonafide is a potent anti-cancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][2][3] Its clinical development has been marked by significant inter-patient variability in toxicity, largely attributed to polymorphic N-acetylation metabolism.[1][4] Accurate characterization of the pharmacokinetic profile of Amonafide and its metabolites, including N'-Desmethyl Amonafide, is therefore paramount for optimizing dosing strategies and minimizing adverse effects.

The use of stable isotope-labeled internal standards, such as N'-Desmethyl Amonafide-d5, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8] These standards exhibit nearly identical physicochemical properties to their non-labeled counterparts, ensuring they co-elute during chromatography and experience similar extraction efficiencies and matrix effects.[6] The mass difference introduced by the deuterium atoms allows for their distinct detection by the mass spectrometer, enabling reliable correction for analytical variability and leading to highly accurate and precise quantification.[6]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer N'-Desmethyl Amonafide-d5 for research purposes. While specific product details may vary, the compound is typically supplied as a neat solid with high chemical and isotopic purity.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Veeprho Life Sciences | 1215400-25-1 | C₁₅H₁₀D₅N₃O₂ | 274.33 |

| Pharmaffiliates | 1215400-25-1 | C₁₅H₁₀D₅N₃O₂ | 274.33 |

| Santa Cruz Biotechnology | 1215400-25-1 | C₁₅H₁₀D₅N₃O₂ | 274.33 |

| GenPrice | 1215400-25-1 | Not Specified | Not Specified |

| Toronto Research Chemicals (TRC) | Not explicitly found for d5, but a likely supplier of related compounds. |

Table 1: Prominent Commercial Suppliers of N'-Desmethyl Amonafide-d5. Note that while a direct product listing for the d5 variant was not found for TRC in the provided search, they are a well-known supplier of complex organic small molecules and stable isotope-labeled compounds.

Quality Control and Certificate of Analysis (CoA):

A Certificate of Analysis is a critical document that accompanies the purchase of a reference standard and provides essential quality control data.[9][10] For a deuterated internal standard like N'-Desmethyl Amonafide-d5, the CoA should ideally include:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should be ≥98%.

-

Isotopic Purity/Enrichment: Assessed by mass spectrometry to confirm the degree of deuterium incorporation. An isotopic enrichment of ≥98% is generally considered acceptable.[8]

-

Identity Confirmation: Verified through techniques such as ¹H-NMR, Mass Spectrometry, and sometimes ¹³C-NMR.

-

Other relevant information: May include appearance, solubility, and storage conditions.

Researchers should always request and carefully review the CoA before using the internal standard to ensure the reliability of their analytical method.

Synthesis and Isotopic Labeling Strategy

The synthesis of N'-Desmethyl Amonafide-d5 involves two key transformations: N-demethylation of the parent Amonafide or a suitable precursor, and the introduction of deuterium atoms. While the exact proprietary synthesis methods are not publicly disclosed, a general understanding can be derived from the literature on the synthesis of Amonafide analogs and deuterated compounds.

The synthesis of the naphthalimide core typically starts from naphthalic anhydride derivatives.[2][11] The N-desmethyl metabolite can be synthesized, and subsequent deuteration can be achieved through various methods, such as reductive amination with a deuterated source or by using deuterated building blocks.[12]

Figure 1: Conceptual Synthesis Workflow. This diagram illustrates a plausible synthetic route to N'-Desmethyl Amonafide-d5.

The choice of deuteration position is critical. For N'-Desmethyl Amonafide-d5, the deuterium atoms are on the methyl group attached to the terminal nitrogen of the side chain. This position is generally stable and less likely to undergo back-exchange with hydrogen during sample processing and analysis.

Experimental Protocol: Quantification of Amonafide in Human Plasma by LC-MS/MS

The following is a representative, detailed protocol for the quantification of Amonafide in human plasma using N'-Desmethyl Amonafide-d5 as an internal standard. This protocol is based on established bioanalytical methods for similar small molecules.[13][14][15]

4.1. Materials and Reagents

-

Amonafide analytical standard

-

N'-Desmethyl Amonafide-d5 internal standard

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Ethyl acetate (HPLC grade)

4.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amonafide and N'-Desmethyl Amonafide-d5 in methanol to prepare individual stock solutions.

-

Calibration Standard Working Solutions: Perform serial dilutions of the Amonafide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration curve standards.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the N'-Desmethyl Amonafide-d5 stock solution with the same diluent.

4.3. Sample Preparation: Liquid-Liquid Extraction (LLE) [16][17][18]

-

Pipette 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution to all samples except the blank matrix.

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase A.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial.

Figure 2: Liquid-Liquid Extraction Workflow. A step-by-step diagram of the sample preparation process.

4.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).[19][20][21]

Optimized MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amonafide | 284.1 | [Fragment 1] | [Optimized Value] |

| Amonafide | 284.1 | [Fragment 2] | [Optimized Value] |

| N'-Desmethyl Amonafide-d5 | 275.2 | [Fragment 1+d5] | [Optimized Value] |

| N'-Desmethyl Amonafide-d5 | 275.2 | [Fragment 2+d5] | [Optimized Value] |

Table 2: Hypothetical MRM transitions for Amonafide and its deuterated internal standard. The exact m/z values for product ions and collision energies must be determined empirically during method development.

4.5. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[22] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.

-

Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Recovery: Consistent and reproducible extraction efficiency.

-

Matrix Effect: Assessment of ion suppression or enhancement.

-

Stability: Analyte stability under various storage and handling conditions.

Conclusion

N'-Desmethyl Amonafide-d5 is a vital tool for the accurate and precise quantification of Amonafide and its metabolites in biological samples. The use of this stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method allows researchers to generate high-quality pharmacokinetic data, which is essential for the continued development and clinical application of Amonafide. This guide provides a foundational framework for sourcing and utilizing N'-Desmethyl Amonafide-d5, empowering researchers to conduct robust and reliable bioanalytical studies.

References

A comprehensive list of references will be compiled based on the final cited sources in the document.

Sources

- 1. veeprho.com [veeprho.com]

- 2. N'-Desmethyl Amonafide-d5 - GenPrice UK [genprice.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. gmp-compliance.org [gmp-compliance.org]

- 11. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. arborassays.com [arborassays.com]

- 18. Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. nrcgrapes.in [nrcgrapes.in]

- 21. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ema.europa.eu [ema.europa.eu]